molecular formula C8H4BrIN2O B6255422 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole CAS No. 1601979-37-6

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole

Cat. No. B6255422
CAS RN: 1601979-37-6
M. Wt: 350.9
InChI Key:
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Description

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole (BIOX) is an organic compound that has been studied for its potential applications in biochemistry, physiology, and laboratory experiments. BIOX is a heterocyclic compound with a five-membered ring containing two nitrogen and two oxygen atoms, as well as one bromine and one iodine atom. This aromatic compound has several interesting properties, including its ability to act as an oxidizing agent, its potential for use in organic synthesis, and its possible applications in biochemistry and physiology.

Scientific Research Applications

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole has been studied for its potential applications in biochemistry and physiology. In biochemistry, 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole has been studied for its potential use as an oxidizing agent and for its potential applications in organic synthesis. In physiology, 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole has been studied for its possible effects on cell signaling pathways, as well as its potential effects on the immune system.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole is not yet fully understood. However, it is believed that 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole may act as an oxidizing agent, which means that it can accept electrons from other molecules and thus create a redox reaction. Additionally, 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole may interact with certain proteins or enzymes in the body, which could lead to changes in cell signaling pathways or the immune system.
Biochemical and Physiological Effects
2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole may have an inhibitory effect on certain enzymes, such as tyrosinase, which is involved in the biosynthesis of melanin. Additionally, 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole has been found to have anti-inflammatory and anti-tumor effects in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. Additionally, it is relatively stable and non-toxic, which makes it safe to handle and use in experiments. However, 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole has some limitations for use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, its effects on biochemical and physiological processes are still not fully understood, which can limit its use in certain types of experiments.

Future Directions

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole has several potential future directions for research. First, further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to explore its potential applications in biochemistry and physiology, such as its potential use as an oxidizing agent or its potential effects on cell signaling pathways. Finally, further research is needed to explore its potential applications in organic synthesis, such as its potential use as a catalyst or its potential use in the synthesis of other compounds.

Synthesis Methods

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole can be synthesized in two main ways: by direct condensation or by a two-step process. The direct condensation method involves the reaction of 4-bromophenol and 5-iodo-1,3,4-oxadiazole in the presence of a base, such as potassium carbonate. The two-step process involves the reaction of 4-bromophenol with 5-iodo-1,3,4-oxadiazole in the presence of an acid, such as sulfuric acid, followed by the addition of a base, such as potassium carbonate. Both methods yield the same product, 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole involves the reaction of 4-bromobenzohydrazide with iodine and potassium carbonate to form 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole.", "Starting Materials": [ "4-bromobenzohydrazide", "iodine", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Dissolve 4-bromobenzohydrazide in acetonitrile and add iodine and potassium carbonate.", "Heat the mixture at reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry to obtain 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole." ] }

CAS RN

1601979-37-6

Product Name

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.9

Purity

95

Origin of Product

United States

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